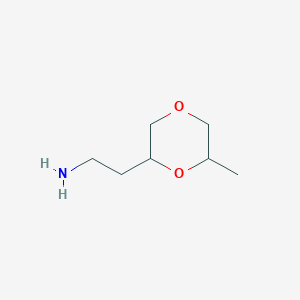
5-Iodo-3-phenyl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 5-Iodo-3-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine and an oxidizing agent. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-Iodo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
5-Iodo-3-phenyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing cytotoxic effects on various cancer cell lines.
Antimicrobial Agents: The compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3-phenyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. In cancer cells, it may induce apoptosis by interacting with key proteins involved in cell cycle regulation and apoptosis pathways . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
5-Iodo-3-phenyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives such as:
5-Phenyl-1,3,4-thiadiazole: Lacks the iodine substituent, which may result in different biological activities and reactivity.
3,5-Diiodo-1,2,4-thiadiazole: Contains two iodine atoms, which can enhance its reactivity in coupling reactions.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains an amino group, which can alter its electronic properties and biological activity.
These comparisons highlight the unique properties of this compound, particularly its iodine substituent, which plays a crucial role in its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H5IN2S |
|---|---|
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
5-iodo-3-phenyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H5IN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
BUFPVTBMWNOOQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NSC(=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)


![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)





